molecular formula C14H9BrN2O2S B15286550 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid

3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid

Cat. No.: B15286550
M. Wt: 349.20 g/mol
InChI Key: HWGDGSWOAMODEV-AATRIKPKSA-N
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Description

3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the bromophenyl group and the acrylic acid moiety further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid typically involves the construction of the imidazo[2,1-b]thiazole core followed by the introduction of the bromophenyl and acrylic acid groups. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The acrylic acid moiety can be introduced through a Heck reaction or a similar coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The acrylic acid moiety can participate in Heck, Suzuki, or Sonogashira coupling reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C14H9BrN2O2S/c15-10-3-1-9(2-4-10)13-11(5-6-12(18)19)17-7-8-20-14(17)16-13/h1-8H,(H,18,19)/b6-5+

InChI Key

HWGDGSWOAMODEV-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/C(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=CC(=O)O)Br

Origin of Product

United States

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